[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol
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Description
The compound [(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol
has a molecular formula of C14H14Cl2N2O3
. It has an average mass of 329.179 Da
and a monoisotopic mass of 328.038147 Da
.
Physical And Chemical Properties Analysis
This compound has a density of1.5±0.1 g/cm3
, a boiling point of 529.1±50.0 °C
at 760 mmHg
, and a flash point of 273.8±30.1 °C
. It has 5
H bond acceptors, 1
H bond donor, and 4
freely rotating bonds . The compound has an ACD/LogP of 2.78
and an ACD/LogD (pH 7.4) of 2.50
. Its polar surface area is 57 Å2
and its molar refractivity is 79.8±0.5 cm3
.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Ketones and Alcohols : A study by Huang and Bauer (1997) discusses the synthesis of imidazolyl 1,3-dioxolanyl alcohols and ketones, including compounds structurally similar to “[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol” (Huang & Bauer, 1997).
Metal-Based Chemotherapy Research : A study by Navarro et al. (2000) involved creating complexes with compounds structurally similar to the subject compound, potentially pointing towards applications in metal-based chemotherapy for tropical diseases (Navarro et al., 2000).
Crystallographic Studies : Tessler and Goldberg (2004) conducted crystallographic studies of a compound with structural similarities, highlighting its potential for detailed structural analysis (Tessler & Goldberg, 2004).
Conversion into Carbonyl Compounds : Research by Ohta et al. (1987) on converting imidazolyl methanol derivatives into carbonyl compounds underscores the potential of the subject compound in synthetic organic chemistry (Ohta et al., 1987).
Isozyme-Selective Heme Oxygenase Inhibitors : A study by Vlahakis et al. (2006) on imidazole-dioxolane compounds as isozyme-selective heme oxygenase inhibitors suggests potential biomedical applications for compounds like the one (Vlahakis et al., 2006).
Antibacterial Property Studies : Research by Chandra et al. (2020) on novel 1-(aryl)-2-(1H-imidazol-1-yl)methanones, structurally related to the subject compound, demonstrates its potential relevance in developing new antibiotics (Chandra et al., 2020).
Antibacterial Activity Against Anaerobic Bacteria : Dickens et al. (1991) designed a compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, with intentions to act as a pro-drug for potent antibacterial agents, suggesting similar potential for the compound (Dickens et al., 1991).
Photodegradation Studies : A study by Dureja et al. (1987) on the photodegradation of propioconazole, which liberates compounds including 1-[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]-methanol, provides insights into the environmental fate and stability of these types of compounds (Dureja et al., 1987).
Enantioselective Transesterification : Research by Miyazawa et al. (1999) on the enantioselective transesterification of 2,2-diphenyl-1,3-dioxolane-4-methanol, a structurally related compound, suggests potential applications in producing enantiomerically pure substances (Miyazawa et al., 1999).
Antimicrobial Evaluations : Ladani et al. (2009) investigated compounds structurally similar to the subject compound for their antibacterial and antifungal activities, indicating potential use in developing antimicrobial agents (Ladani et al., 2009).
properties
IUPAC Name |
[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(8-18-4-3-17-9-18)20-7-11(6-19)21-14/h1-5,9,11,19H,6-8H2/t11-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZJGRMLFMJRGG-BXUZGUMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol | |
CAS RN |
61397-58-8 |
Source
|
Record name | 2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol, (2R,4S)-(+/-)-- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061397588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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